molecular formula C17H12ClN3O3S B448522 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide CAS No. 313251-45-5

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide

Cat. No.: B448522
CAS No.: 313251-45-5
M. Wt: 373.8g/mol
InChI Key: SHQLXDOWLPFZLT-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the thiazole ring with the substituted benzamide under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can interfere with cellular signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by disrupting cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide
  • 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)-5-nitrobenzamide
  • 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-benzamide

Uniqueness

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the nitro group, in particular, can enhance its cytotoxic and antimicrobial properties.

Properties

IUPAC Name

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-15(11-5-3-2-4-6-11)19-17(25-10)20-16(22)13-9-12(21(23)24)7-8-14(13)18/h2-9H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQLXDOWLPFZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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